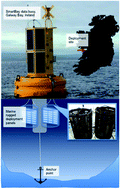Antifouling performances of macro- to micro- to nano-copper materials for the inhibition of biofouling in its early stages
Journal of Materials Chemistry B Pub Date: 2013-10-15 DOI: 10.1039/C3TB21285H
Abstract
Copper has been known to possess antimicrobial properties since as far back as the Phoenician era where ship hulls were copper sheathed to prevent the inevitable effects of biofouling. As a consequence of evolving scientific research and development, the realisation of novel materials and agents has enabled new scientific branches – such as nanotechnology. In this paper we investigate the performance of different forms of copper (macro, micro and nano) for application as antifouling materials. Samples are deployed in SmartBay Ireland for four weeks and analysed for evidence of biofouling. It was found that copper in its nano form, produced the greatest antifouling effectiveness in both PDMS and sol–gel matrices.


Recommended Literature
- [1] Accurate quantitative analysis of metal oxides by laser-induced breakdown spectroscopy with a fixed plasma temperature calibration method
- [2] Preparation of europium complex-conjugated carbon dots for ratiometric fluorescence detection of copper(ii) ions
- [3] Regulating the pyrolysis process of cation intercalated MnO2 nanomaterials for electrocatalytic urea oxidation performance†
- [4] The collection of uranium (VI) on cellulose phosphate
- [5] Front cover
- [6] Synthesis of hierarchical porous β-FeOOH catalysts in ionic liquid/water/CH2Cl2 ionogels†
- [7] X/Y platinum(ii) complexes: some features of supramolecular assembly via halogen bonding†‡
- [8] Front matter
- [9] Cobalt phosphide as a highly active non-precious metal cocatalyst for photocatalytic hydrogen production under visible light irradiation†
- [10] The identification and semi-quantitative assay of some fat-soluble vitamins and antioxidants in pharmaceutical products and animal feeds by thin-layer chromatography










